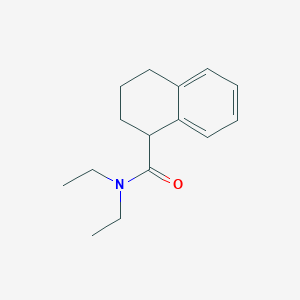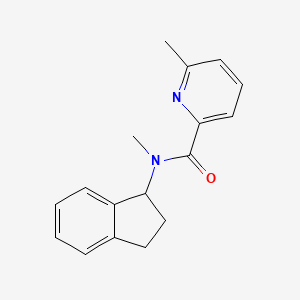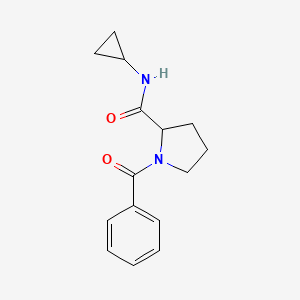![molecular formula C19H23NO B7494083 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone, also known as JDTic, is a kappa opioid receptor antagonist. It was first synthesized in 2002 by a team of researchers led by Dr. James Traynor at the University of Michigan. JDTic has been found to have potential therapeutic applications in the treatment of addiction and depression.
Mechanism of Action
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone works by blocking the kappa opioid receptor. The kappa opioid receptor is a type of receptor found in the brain that is involved in the regulation of pain, mood, and reward. By blocking the receptor, 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone reduces the rewarding effects of drugs and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been found to have a number of biochemical and physiological effects. It has been found to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. It has also been found to reduce levels of corticotropin-releasing factor, which is a hormone that is involved in stress and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone is that it has a high affinity for the kappa opioid receptor, which means that it can effectively block the receptor at low concentrations. This makes it a useful tool for studying the role of the kappa opioid receptor in addiction and depression.
One limitation of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone is that it is not selective for the kappa opioid receptor. It also has activity at other opioid receptors, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone. One area of research is the development of more selective kappa opioid receptor antagonists. This would allow for more precise studies of the role of the kappa opioid receptor in addiction and depression.
Another area of research is the development of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone analogues that have improved pharmacokinetic properties. This would allow for more effective use of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone in therapeutic applications.
Conclusion:
In conclusion, 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone is a kappa opioid receptor antagonist that has potential therapeutic applications in the treatment of addiction and depression. It has been extensively studied for its biochemical and physiological effects, and has been found to have a number of advantages and limitations for lab experiments. There are a number of future directions for research on 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone, including the development of more selective kappa opioid receptor antagonists and 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone analogues with improved pharmacokinetic properties.
Synthesis Methods
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone is synthesized through a multistep process. The first step involves the reaction of bicyclo[2.2.1]hept-5-ene with 4-methylphenylmagnesium bromide to form 2-bicyclo[2.2.1]hept-5-enyl-4-methylphenylmethanol. The second step involves the reaction of the methanol with pyrrolidine to form 2-bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanol. The final step involves the reaction of the methanol with paraformaldehyde and potassium carbonate to form 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone.
Scientific Research Applications
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. One of the main areas of research has been addiction. 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been found to reduce drug-seeking behavior in animal models of addiction. It has also been found to reduce the rewarding effects of drugs such as cocaine and morphine.
Another area of research has been depression. 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been found to have antidepressant-like effects in animal models of depression. It has also been found to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation.
properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-13-4-7-15(8-5-13)18-3-2-10-20(18)19(21)17-12-14-6-9-16(17)11-14/h4-9,14,16-18H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZHVAMTBFCXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)


![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)
